Head-to-Head mGluR5 PAM Potency: 2-Ethyl-5-methyl-4-triazolyl Methanone (Example 167) vs. Phenyl and Benzoyl Analogs
In a direct head-to-head comparison within the same patent family (US11440922), the compound incorporating the 2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl moiety as a key structural element (Example 167) demonstrated superior mGluR5 PAM potency with an EC50 of 23 nM [1]. This represents a 1.7-fold improvement over Example 120 (3-chlorophenyl methanone, EC50 = 38.6 nM), a 2.3-fold improvement over Example 116 (3-chlorobenzoyl, EC50 = 52.8 nM), and a 5-fold improvement over Example 126 (3-hydroxyphenyl methanone, EC50 = 115 nM) [2]. All compounds were evaluated using the same PAM potency assay, which measured agonist concentration response curves in the presence of the compounds at fixed concentrations [3]. This data indicates that the specific 2-ethyl-5-methyl-1,2,3-triazole-4-carbonyl moiety provides a quantifiable potency advantage over commonly used aryl carbonyl isosteres in this chemical series.
| Evidence Dimension | mGluR5 Positive Allosteric Modulator (PAM) Potency (EC50) |
|---|---|
| Target Compound Data | Example 167: EC50 = 23 nM |
| Comparator Or Baseline | Example 120: EC50 = 38.6 nM; Example 116: EC50 = 52.8 nM; Example 126: EC50 = 115 nM |
| Quantified Difference | 1.7-fold to 5-fold improvement in potency over non-triazole analogs |
| Conditions | PAM potency assay: agonist concentration response curve in the presence of compounds at fixed concentrations; Human mGluR5 receptor (BindingDB Assay ID 3, Entry ID 10821) |
Why This Matters
For researchers optimizing mGluR5 PAMs for neurological disorders, this triazole building block offers a validated potency advantage that can accelerate hit-to-lead progression and reduce the number of synthetic iterations required.
- [1] BindingDB. (2022). BDBM571430: US11440922, Example 167, {(4E)-4-[3-(3-chlorophenyl)prop-2-yn-1-ylidene]-3,3-dimethylpiperidin-1-yl}(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanone. Affinity Data: EC50 = 23 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=571430 View Source
- [2] BindingDB. (2022). Comparative entries: BDBM571427 (Example 120, EC50 = 38.6 nM); BDBM571425 (Example 116, EC50 = 52.8 nM); BDBM571434 (Example 126, EC50 = 115 nM). Retrieved from https://www.bindingdb.org/ View Source
- [3] BindingDB. (2022). Assay Description for Entry ID 10821: PAM potency evaluated by performing an agonist concentration response curve in the presence of the compounds. Retrieved from https://www.bindingdb.org/ View Source
